- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and Ammonia, Organic Letters, 2015, 17(23), 5934-5937

Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

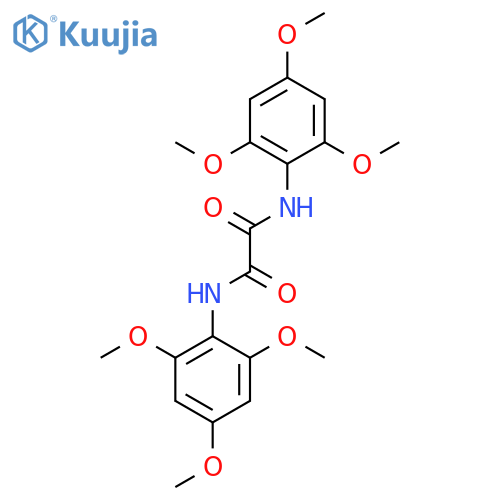

957476-07-2 structure

Nome del prodotto:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Numero CAS:957476-07-2

MF:C20H24N2O8

MW:420.413166046143

MDL:MFCD30491289

CID:4661928

PubChem ID:126500457

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide

- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

- BTMPO

- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide

- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)

- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide

- 957476-07-2

- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide

- SY078567

- AT10822

- CS-0128765

- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)

- SCHEMBL18415560

- AKOS037652138

- MFCD30491289

- EN300-22125240

-

- MDL: MFCD30491289

- Inchi: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)

- Chiave InChI: NGVJMONAWAGMOA-UHFFFAOYSA-N

- Sorrisi: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC

Proprietà calcolate

- Massa esatta: 420.15326573 g/mol

- Massa monoisotopica: 420.15326573 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 8

- Conta atomi pesanti: 30

- Conta legami ruotabili: 8

- Complessità: 487

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Superficie polare topologica: 114

- Peso molecolare: 420.4

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211807-5g |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 5g |

$400 | 2024-07-23 | |

| Enamine | EN300-22125240-10.0g |

N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 10g |

$5837.0 | 2023-05-31 | |

| Ambeed | A1246501-250mg |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 97% HPLC | 250mg |

$31.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D623315-5g |

Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |

957476-07-2 | 98% | 5g |

$465 | 2024-08-03 | |

| Enamine | EN300-22125240-5g |

N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 5g |

$3935.0 | 2023-09-16 | |

| Aaron | AR01FPR0-1g |

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

957476-07-2 | 98% | 1g |

$52.00 | 2025-02-10 | |

| 1PlusChem | 1P01FPIO-100mg |

N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |

957476-07-2 | 97% HPLC | 100mg |

$20.00 | 2024-04-19 | |

| 1PlusChem | 1P01FPIO-5g |

N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |

957476-07-2 | 97% HPLC | 5g |

$332.00 | 2023-12-15 | |

| Aaron | AR01FPR0-25g |

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

957476-07-2 | 98% | 25g |

$808.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |

957476-07-2 | 97% | 5g |

¥2830.0 | 2024-04-15 |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Riferimento

- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether Formation, Angewandte Chemie, 2016, 55(21), 6211-6215

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Riferimento

- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromides, Tetrahedron Letters, 2023, 123,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt

Riferimento

- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers, Organic Letters, 2017, 19(11), 2809-2812

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Riferimento

- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt

Riferimento

- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction, Organic Letters, 2017, 19(11), 3033-3036

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines, Journal of the American Chemical Society, 2015, 137(37), 11942-11945

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Riferimento

- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides, Organic Letters, 2017, 19(18), 4864-4867

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Riferimento

- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysis, Nature Catalysis, 2018, 1(2), 120-126

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Riferimento

- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt

Riferimento

- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic Studies, Organometallics, 2007, 26(23), 5627-5635

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Letteratura correlata

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Prodotti correlati

- 1782375-13-6(2-cyclopentylimidazo1,2-apyridine-7-carboxylic acid)

- 1272-44-2(Benzoylferrocene)

- 2306277-41-6(1,2,2-trimethylpiperidin-4-amine;dihydrochloride)

- 1154341-92-0(N-(cyclopropylmethyl)-1,3-dioxaindan-5-amine)

- 1555995-27-1(1-(cyclohex-3-en-1-yl)-2-(methylamino)ethan-1-one)

- 1289114-09-5(5-Iodo-6-methoxypicolinaldehyde)

- 900640-85-9(2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole)

- 1355582-94-3(N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide)

- 1788541-98-9(2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide)

- 2229627-24-9(tert-butyl 4-(2-cyano-1-hydroxyethyl)-3-methylpiperidine-1-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Purezza:99%

Quantità:5g

Prezzo ($):274.0

atkchemica

(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta